molecular formula C9H5Cl2N B1427702 1,8-Dichloroisoquinoline CAS No. 848841-64-5

1,8-Dichloroisoquinoline

Cat. No. B1427702
M. Wt: 198.05 g/mol
InChI Key: SPANHWVVFLSTMH-UHFFFAOYSA-N
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Description

1,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 1,8-Dichloroisoquinoline consists of a nitrogen-containing heterocyclic compound, isoquinoline, substituted with two chlorine atoms at the 1 and 8 positions . The molecular weight of this compound is 198.05 g/mol .

Scientific Research Applications

1. Synthesis and Biological Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, including 1,8-Dichloroisoquinoline, have shown a wide range of biological activities. These include antimicrobial, anticancer, and antifungal effects. The synthesis of 8-HQ derivatives and their various pharmacological properties, such as anticancer, antiviral, and antibacterial activities, are significant areas of research. The compounds containing the 8-HQ moiety have substantial therapeutic value and can act as potential building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).

2. Coordination Chemistry

8-Hydroxyquinoline is a versatile ligand in coordination chemistry and has seen a resurgence in synthetic coordination chemistry. Its derivatives are used to obtain new supramolecular sensors, emitting devices, or self-assembled aggregates. This highlights the role of 8-hydroxyquinoline derivatives, including 1,8-Dichloroisoquinoline, in the development of advanced materials with potential applications in various fields (Albrecht, Fiege, & Osetska, 2008).

3. Metal Complex Synthesis

The synthesis and characterization of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes demonstrate the potential of 1,8-Dichloroisoquinoline derivatives in the field of organometallic chemistry. These derivatives are used to create novel metal complexes, which can have various applications, including catalysis and material science (Grande-Carmona et al., 2015).

4. Antimicrobial Properties

Some 1,8-Dichloroisoquinoline derivatives have shown promising antibacterial activities against both gram-positive and gram-negative strains. This highlights their potential use in developing new antimicrobial agents (Al-Hiari et al., 2007).

5. Spectroscopic Analysis and Drug Development

Spectroscopic analysis of 8-hydroxyquinoline derivatives, including 1,8-Dichloroisoquinoline, helps in understanding their reactive properties. This is crucial for developing new drug molecules for treating diseases like cancer, HIV, neurodegenerative disorders, etc. (Sureshkumar et al., 2018).

properties

IUPAC Name

1,8-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPANHWVVFLSTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743319
Record name 1,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dichloroisoquinoline

CAS RN

848841-64-5
Record name 1,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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